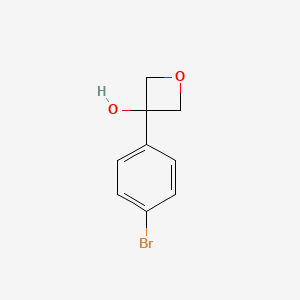

3-(4-Bromophenyl)oxetan-3-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)oxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQDDTUCGFNECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093878-32-0 | |

| Record name | 3-(4-bromophenyl)oxetan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-(4-Bromophenyl)oxetan-3-ol from Propargylic Alcohols for Drug Discovery Applications

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway to 3-(4-Bromophenyl)oxetan-3-ol, a valuable building block in modern medicinal chemistry. Recognizing the strategic importance of the oxetane motif in optimizing drug-like properties, this document details a highly efficient, two-step synthetic sequence commencing from readily available propargylic alcohols. The core of this strategy involves a gold-catalyzed oxidative cyclization to form the key oxetan-3-one intermediate, followed by a diastereoselective reduction to the target tertiary alcohol. This guide is intended for researchers, synthetic chemists, and drug development professionals, offering not only step-by-step experimental protocols but also a deep dive into the underlying reaction mechanisms and the causal logic behind key experimental choices.

The Strategic Value of the Oxetane Motif in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a powerhouse in drug discovery campaigns.[1][2] Its incorporation into lead compounds is a deliberate strategy to fine-tune critical physicochemical properties that dictate a drug's ultimate success.[3] Unlike more traditional, "flat" aromatic structures, the inherent three-dimensionality of the oxetane ring can improve target binding selectivity and explore novel chemical space.[2]

The utility of oxetanes is primarily linked to their profound and predictable influence on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

-

Enhanced Aqueous Solubility: The polar oxygen atom within the constrained ring significantly boosts hydrophilicity. Replacing a common gem-dimethyl group with an oxetane can increase aqueous solubility by orders of magnitude, a critical advantage for improving oral bioavailability.[4]

-

Metabolic Stability: Oxetanes can serve as effective bioisosteres for metabolically vulnerable groups like gem-dimethyl or carbonyl functionalities.[2][5] This substitution can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]

-

Reduced Lipophilicity: In an era where "molecular obesity" and high lipophilicity are major causes of compound attrition, the oxetane ring offers a polar alternative to purely aliphatic groups, helping to reduce the overall LogD of a molecule.[4]

-

pKa Modulation: The potent electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the basicity (pKa) of adjacent amine groups. This is a powerful tool for medicinal chemists to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[4]

The target molecule, This compound , is a particularly useful building block. The oxetane-3-ol core provides the aforementioned benefits, while the 4-bromophenyl group serves as a versatile synthetic handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid library synthesis for structure-activity relationship (SAR) studies.

Synthetic Strategy: A Two-Step Approach from Propargylic Alcohols

While several methods exist for synthesizing oxetanes, the most elegant and efficient route to 3-substituted oxetan-3-ols begins with a corresponding propargylic alcohol.[6][7] Traditional methods like intramolecular Williamson ether synthesis often require cumbersome, multi-step preparations of the necessary 1,3-halohydrin precursors.[8][9]

The state-of-the-art approach, and the focus of this guide, is a two-step sequence that leverages the power of gold catalysis. This strategy is notable for its operational simplicity and high efficiency.

-

Step 1: Gold-Catalyzed Oxidative Cyclization. The commercially available or readily synthesized propargylic alcohol, 1-(4-bromophenyl)prop-2-yn-1-ol, undergoes a gold-catalyzed reaction in the presence of an oxidant. This step forges the strained four-membered ring and oxidizes the alkyne to a ketone in a single, atom-economical transformation, yielding the key intermediate, 3-(4-bromophenyl)oxetan-3-one.

-

Step 2: Ketone Reduction. The intermediate oxetan-3-one is then reduced to the target this compound using a standard reducing agent such as sodium borohydride.

This strategic workflow is visualized below.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 3-(4-Bromophenyl)oxetan-3-ol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 3-(4-Bromophenyl)oxetan-3-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this specific molecule. The guide emphasizes the synergy between these techniques for unambiguous structure elucidation and purity assessment, which are critical milestones in the journey of a new chemical entity from laboratory synthesis to potential therapeutic application.

Introduction: The Significance of this compound

This compound is a fascinating molecule that incorporates several key structural motifs: a strained oxetane ring, a tertiary alcohol, and a brominated aromatic system. The oxetane moiety, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry. Its incorporation into drug candidates can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The tertiary alcohol provides a potential site for hydrogen bonding and further functionalization, while the bromophenyl group offers a handle for cross-coupling reactions and can influence pharmacokinetic profiles.

Accurate and thorough spectroscopic characterization is the bedrock of chemical research and development. It provides irrefutable evidence of a molecule's identity and purity, ensuring the reliability and reproducibility of subsequent biological and pharmacological studies. This guide will walk through the expected spectroscopic signatures of this compound, offering insights into data interpretation and the underlying principles of each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic and oxetane ring protons. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the oxygen atoms in the oxetane ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | Doublet | 2H | Ar-H (ortho to Br) |

| ~7.35 | Doublet | 2H | Ar-H (meta to Br) |

| ~4.90 | Doublet | 2H | Oxetane-CH₂ |

| ~4.70 | Doublet | 2H | Oxetane-CH₂ |

| ~3.50 | Singlet (broad) | 1H | -OH |

Causality of Signal Assignment:

-

Aromatic Protons: The protons on the bromophenyl ring are expected to appear as two doublets due to coupling with their adjacent protons. The protons ortho to the electron-withdrawing bromine atom will be deshielded and appear at a lower field (~7.55 ppm) compared to the protons meta to the bromine (~7.35 ppm).

-

Oxetane Protons: The four methylene protons of the oxetane ring are diastereotopic due to the chiral center at C3. This will likely result in two distinct signals, each integrating to two protons. They are expected to appear as doublets due to geminal coupling, though more complex splitting patterns could arise from coupling with each other. Their chemical shifts are significantly downfield (~4.70-4.90 ppm) due to the deshielding effect of the adjacent oxygen atom.

-

Hydroxyl Proton: The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on the concentration and solvent due to hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Ar-C (ipso to oxetane) |

| ~132 | Ar-CH (meta to Br) |

| ~128 | Ar-CH (ortho to Br) |

| ~122 | Ar-C (ipso to Br) |

| ~80 | Oxetane-CH₂ |

| ~75 | C-OH (quaternary) |

Causality of Signal Assignment:

-

Aromatic Carbons: The aromatic region will show four signals: two for the protonated carbons and two for the quaternary carbons (ipso- to the oxetane and bromine). The carbon attached to the bromine atom will be shielded compared to the other quaternary carbon.

-

Oxetane Carbons: The methylene carbons of the oxetane ring are equivalent and will appear as a single signal at a downfield position (~80 ppm) due to the attachment to the oxygen atom. The quaternary carbon bearing the hydroxyl and phenyl groups will be observed at a similar downfield region (~75 ppm).

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal (0.00 ppm).

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-O, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch (oxetane) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |

| ~1150 | Strong | C-O stretch (tertiary alcohol)[1][2] |

| ~980 | Strong | C-O-C stretch (oxetane ring) |

| ~820 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |

Causality of Signal Assignment:

-

O-H Stretch: The most prominent feature will be a broad and strong absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group.[3][4]

-

C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the oxetane ring will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The presence of the benzene ring will give rise to several weaker absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretches: A strong band around 1150 cm⁻¹ is characteristic of the C-O stretching vibration of a tertiary alcohol.[1][2] The C-O-C stretching of the oxetane ring is expected to produce a strong absorption around 980 cm⁻¹.

-

Out-of-Plane Bending: A strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending of a 1,4-disubstituted (para) benzene ring.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram of the IR Experimental Workflow:

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectral Data

Due to the presence of bromine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

Table 4: Predicted m/z Values for Key Ions of this compound

| m/z Value | Ion | Comments |

| 228/230 | [M]⁺ | Molecular ion, showing the characteristic 1:1 isotopic pattern for bromine. |

| 211/213 | [M-OH]⁺ | Loss of the hydroxyl radical. |

| 183/185 | [M-C₂H₄O]⁺ | Loss of ethylene oxide from the oxetane ring. |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation. |

Causality of Fragmentation:

-

Molecular Ion: The molecular ion peak ([M]⁺) will appear as a doublet with a 1:1 intensity ratio at m/z 228 and 230, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

-

Key Fragments: Fragmentation is likely to occur through several pathways. The loss of the hydroxyl group (-17 Da) is a common fragmentation for alcohols. The strained oxetane ring can also undergo fragmentation, for example, by losing ethylene oxide (-44 Da). The C-C bond between the aromatic ring and the oxetane ring can also cleave, leading to the formation of a bromophenyl cation.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common ionization technique that provides detailed fragmentation patterns.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

-

Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole) which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Diagram of the MS Experimental Workflow:

Caption: Workflow for EI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, provides a detailed and self-validating structural portrait of this promising molecule. The predicted data and interpretations presented in this guide serve as a robust framework for researchers to confirm the synthesis and purity of this compound. The orthogonal nature of these techniques, each probing different aspects of the molecular structure, ensures a high degree of confidence in the final characterization. As this compound and its derivatives continue to be explored in the context of drug discovery, the foundational spectroscopic data laid out here will be of paramount importance.

References

Introduction: The Emergence of the Oxetane Scaffold in Modern Chemistry

An In-depth Technical Guide to 3-(4-Bromophenyl)oxetan-3-ol

In the landscape of medicinal chemistry and drug development, the pursuit of novel molecular scaffolds that can favorably modulate the properties of therapeutic candidates is relentless. Among the structures that have garnered significant attention are oxetanes—four-membered, oxygen-containing heterocycles.[1][2] Though once considered primarily as reactive intermediates, their unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, has positioned them as valuable motifs in drug design.[1][3] The incorporation of an oxetane ring can lead to marked improvements in critical drug-like characteristics such as aqueous solubility, metabolic stability, and target affinity.[2][3]

This guide focuses on a specific, functionalized oxetane, This compound . This compound serves as an exemplary building block, combining the advantageous features of the oxetane core with the synthetic versatility of a brominated phenyl group. It represents a key intermediate for researchers aiming to explore new chemical space and develop next-generation therapeutics. As a senior application scientist, this document aims to provide a comprehensive overview of its physical properties, chemical behavior, synthesis, and applications, grounded in established scientific principles.

Compound Identification and Core Properties

Precise identification is the cornerstone of chemical research. This compound is cataloged under several identifiers, ensuring its unambiguous recognition in databases and literature.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 1093878-32-0 | [5][6] |

| Molecular Formula | C₉H₉BrO₂ | [4][5] |

| Molecular Weight | 229.07 g/mol | [4] |

| InChI Key | KNQDDTUCGFNECR-UHFFFAOYSA-N | [4][5] |

| Canonical SMILES | C1C(CO1)(C2=CC=C(C=C2)Br)O | [4] |

Physicochemical Characteristics

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. The data below, compiled from various chemical suppliers and databases, provides a snapshot of these key characteristics.

| Property | Value | Source(s) |

| Physical Form | White to off-white solid | [6] |

| Boiling Point | 343.2 ± 42.0 °C (Predicted) | [6][7] |

| Density | 1.662 g/cm³ (Predicted) | [6][7] |

| pKa | 12.67 ± 0.20 (Predicted) | [6][7] |

| Purity | Typically ≥97% or ≥98% | [5][8] |

Synthesis and Reactivity

Proposed Synthetic Pathway

While multiple routes to functionalized oxetanes exist, a highly logical and common approach for synthesizing 3-aryl-3-hydroxyoxetanes involves the nucleophilic addition of an organometallic reagent to oxetan-3-one.[9] Oxetan-3-one is a commercially available and widely used building block for accessing substituted oxetanes.[9] The Grignard reaction, a robust and well-understood transformation, is ideally suited for this purpose.

The key transformation involves the reaction of 4-bromophenylmagnesium bromide (a Grignard reagent) with oxetan-3-one. The causality is straightforward: the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the oxetan-3-one, leading to the formation of a magnesium alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to yield the final tertiary alcohol product, this compound.

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by three primary features: the tertiary alcohol, the strained oxetane ring, and the bromophenyl group.

-

Tertiary Alcohol: The hydroxyl group can undergo typical alcohol reactions. For instance, it can be dehydroxylated under specific acidic conditions or converted to other functional groups.[9]

-

Oxetane Ring: While strained, the oxetane ring is generally more stable than other four-membered heterocycles and can withstand a variety of reaction conditions.[1] However, strong acids or certain nucleophiles can promote ring-opening, a property that can be exploited for further synthetic transformations.[9]

-

Bromophenyl Group: The bromine atom on the aromatic ring is a versatile synthetic handle. It is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of substituents at the para-position. This enables the creation of diverse compound libraries for structure-activity relationship (SAR) studies.

Role in Drug Discovery and Medicinal Chemistry

The true value of a building block like this compound lies in the strategic advantages its core scaffold imparts to a potential drug molecule. The oxetane motif is frequently employed as a bioisostere for less favorable groups, such as gem-dimethyl or carbonyl functionalities.[3][9]

The rationale behind this strategy is multifaceted:

-

Improved Solubility: The polar ether oxygen of the oxetane ring acts as a hydrogen bond acceptor, which can significantly enhance a molecule's aqueous solubility—a critical parameter for oral bioavailability.[2][10]

-

Metabolic Stability: Replacing metabolically vulnerable groups (like a gem-dimethyl group, where one methyl can be oxidized) with a stable oxetane can block metabolic pathways, increasing the compound's half-life.[1][9]

-

Reduced Lipophilicity: The introduction of the polar oxetane often reduces the overall lipophilicity (LogP) of a compound without a significant increase in molecular weight, which can lead to a better pharmacokinetic profile.[2]

-

Three-Dimensionality: The non-planar, sp³-rich structure of the oxetane ring increases the three-dimensionality of a molecule. This can lead to improved target binding and selectivity compared to flat, aromatic systems.[1][3]

Caption: Benefits of incorporating an oxetane moiety in drug design.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential. This compound is classified with several hazard statements under the Globally Harmonized System (GHS).

GHS Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Storage and Handling:

-

Storage: The compound should be stored in a refrigerator at 2-8°C.[6]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Caption: A basic workflow for the safe handling of chemical reagents.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its properties are a direct reflection of the advantageous characteristics of the oxetane scaffold—a motif that effectively enhances solubility, metabolic stability, and three-dimensionality. The presence of the bromophenyl group further extends its utility, providing a reactive handle for the synthesis of diverse and complex molecular architectures. For researchers and scientists dedicated to pushing the boundaries of medicinal chemistry, a thorough understanding of this and similar building blocks is not just beneficial, but essential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H9BrO2 | CID 58382379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 1093878-32-0 [amp.chemicalbook.com]

- 7. This compound | 1093878-32-0 [amp.chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. connectjournals.com [connectjournals.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(4-Bromophenyl)oxetan-3-ol

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 3-(4-Bromophenyl)oxetan-3-ol, a molecule of significant interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this guide establishes a robust framework for its analysis. By leveraging established protocols and a detailed case study of a proxy molecule, (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide, this document serves as an essential resource for researchers, scientists, and drug development professionals. The guide delves into the rationale behind experimental choices, from crystallization strategies to data refinement and the nuanced interpretation of intermolecular interactions, thereby providing a complete roadmap for the structural elucidation of this and related oxetane-containing compounds.

Introduction: The Significance of the Oxetane Motif in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in contemporary medicinal chemistry.[1] Its incorporation into drug candidates can profoundly influence key physicochemical properties, often leading to improved aqueous solubility, metabolic stability, and lipophilicity, without a significant increase in molecular weight.[2][3] The 3-substituted oxetane, in particular, is an attractive building block as its introduction does not typically create a new stereocenter.[4]

This compound combines the advantageous properties of the oxetane core with the utility of a bromophenyl group. The bromine atom can serve as a handle for further synthetic transformations and can participate in halogen bonding, a significant non-covalent interaction in crystal engineering and molecular recognition. A thorough understanding of the three-dimensional structure of this molecule is paramount for predicting its behavior in biological systems and for the rational design of next-generation therapeutics. Single-crystal X-ray diffraction is the definitive technique for obtaining this atomic-level insight.

Experimental Workflow: A Best-Practice Approach

The successful determination of a crystal structure is a multi-step process that demands meticulous attention to detail at each stage. The following protocol outlines a validated workflow for the crystal structure analysis of this compound.

Synthesis and Crystallization

The initial and often most challenging step is the preparation of high-quality single crystals.

Protocol 1: Synthesis and Purification

-

Synthesis: this compound can be synthesized via the Grignard reaction of 4-bromophenylmagnesium bromide with oxetan-3-one.

-

Purification: The crude product should be purified by column chromatography on silica gel to achieve high purity (>98%), which is crucial for successful crystallization.

Protocol 2: Crystallization

The selection of an appropriate crystallization technique is critical and often requires screening of various conditions.

-

Solvent Selection: A range of solvents of varying polarities should be screened. Given the predicted properties of the target molecule, solvents such as acetone, ethanol, ethyl acetate, and dichloromethane, as well as binary solvent mixtures, would be suitable starting points.

-

Crystallization Methods:

-

Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger volume of a precipitant (a solvent in which the compound is less soluble).

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

-

The ideal crystals for single-crystal X-ray diffraction should be well-formed, transparent, and typically between 0.1 and 0.3 mm in each dimension.[5]

Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Protocol 3: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).

-

Diffractometer Setup: Data is collected on a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).[6]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A complete dataset is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured.

-

Data Reduction: The raw diffraction data is processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects), and perform an absorption correction.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Phenyloxetan-3-ol - Protheragen [protheragen.ai]

- 3. researchgate.net [researchgate.net]

- 4. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Reactivity and Stability of the Oxetane Ring in 3-(4-bromophenyl)oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The oxetane motif has emerged from a synthetic curiosity to a cornerstone in modern medicinal chemistry, valued for its ability to fine-tune the physicochemical properties of drug candidates.[1][2] This guide provides a detailed examination of the reactivity and stability of the oxetane ring in a specific, functionally rich context: 3-(4-bromophenyl)oxetan-3-ol. This molecule, bearing both a reactive tertiary alcohol and an electronically influential aryl group, serves as an exemplary case study for understanding the nuanced behavior of this strained heterocyclic system. We will explore its synthesis, delve into the factors governing its stability under various conditions, and elucidate the pathways of its ring-opening reactions. This document is intended to be a practical resource for researchers, offering not only theoretical insights but also actionable experimental protocols and predictive models for the application of similar oxetane-based scaffolds in drug discovery and development.

Introduction: The Ascendancy of the Oxetane Ring in Medicinal Chemistry

The four-membered cyclic ether, oxetane, has garnered significant interest in drug discovery due to its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure.[3] Initially, the potential chemical instability and synthetic challenges of the oxetane ring were met with some skepticism.[4] However, subsequent research has demonstrated that the stability of the oxetane ring is strongly linked to its substitution pattern, with 3,3-disubstituted oxetanes being particularly robust.[4][5]

Oxetanes are frequently employed as bioisosteres for more metabolically labile groups such as gem-dimethyl and carbonyl moieties.[6][7] This substitution can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent functional groups.[2][3][8] The incorporation of an oxetane ring can also provide a strategic advantage in terms of intellectual property.[9]

The subject of this guide, this compound, presents a compelling scaffold for investigation. The 3,3-disubstitution pattern, with one substituent being a hydroxyl group and the other a 4-bromophenyl group, introduces a fascinating interplay of steric and electronic effects that dictate the ring's behavior. The tertiary alcohol offers a handle for further functionalization and can participate in intramolecular reactions, while the electron-withdrawing nature of the bromophenyl group influences the ring's electronics and potential metabolic pathways.

Synthesis of this compound: A Practical Approach

The most direct and widely applicable method for the synthesis of 3-aryl-3-hydroxyoxetanes is the nucleophilic addition of an organometallic reagent to oxetan-3-one.[4] In the case of this compound, a Grignard reaction provides a reliable route.

Core Synthetic Pathway: Grignard Reaction

The synthesis involves two key steps: the formation of the Grignard reagent from 1,4-dibromobenzene, followed by its reaction with oxetan-3-one.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar Grignard reactions with oxetan-3-one.[4]

Materials:

-

1,4-Dibromobenzene

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Oxetan-3-one

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Grignard Reagent Formation: a. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq). b. Add a small crystal of iodine. c. In the dropping funnel, prepare a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous THF. d. Add a small portion of the 1,4-dibromobenzene solution to the magnesium turnings to initiate the reaction, evidenced by the disappearance of the iodine color and gentle reflux. e. Add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Nucleophilic Addition: a. Cool the flask containing the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. b. Prepare a solution of oxetan-3-one (1.2 eq) in anhydrous THF and add it dropwise to the cooled Grignard reagent solution over 30 minutes, maintaining the internal temperature below -60 °C. c. After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 1-2 hours.

-

Work-up and Purification: a. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. b. Allow the mixture to warm to room temperature and then dilute with ethyl acetate. c. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. f. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.

| Parameter | Value |

| Reactants | |

| 1,4-Dibromobenzene | 1.0 eq |

| Magnesium Turnings | 1.1 eq |

| Oxetan-3-one | 1.2 eq |

| Reaction Conditions | |

| Grignard Formation Temp. | rt to 40 °C |

| Reaction Temperature | -78 °C to 0 °C |

| Reaction Time | 3 - 6 hours |

| Solvent | Anhydrous THF |

| Product | |

| Yield | Typically 60-80% |

| Appearance | Off-white to pale yellow solid |

Table 1: Summary of quantitative data for the synthesis of this compound.

Stability of the Oxetane Ring in this compound

The stability of the oxetane ring is a critical parameter in drug development, influencing storage, formulation, and in vivo behavior. The substitution pattern in this compound presents a unique stability profile.

General Principles of Oxetane Stability

The inherent ring strain of oxetanes (approximately 25.5 kcal/mol) makes them more susceptible to ring-opening than their five-membered (tetrahydrofuran) or six-membered (tetrahydropyran) counterparts.[10] However, they are generally more stable than the highly strained three-membered epoxides.[7] The stability is significantly influenced by:

-

Substitution Pattern: 3,3-disubstituted oxetanes are generally more stable than monosubstituted or 2-substituted oxetanes.[4][5] This is attributed to steric hindrance preventing nucleophilic attack on the C-O σ* antibonding orbital.[5]

-

Electronic Effects: Electron-withdrawing groups on the substituents can influence the polarization of the C-O bonds and affect the susceptibility to nucleophilic attack.

-

Presence of Intramolecular Nucleophiles: Functional groups on the substituents, such as hydroxyl or amino groups, can act as internal nucleophiles and promote ring-opening, especially under acidic conditions.[5]

Stability of this compound

For this compound, the 3,3-disubstitution pattern confers a degree of inherent stability. However, the presence of the tertiary hydroxyl group is a key factor to consider.

pH Stability:

-

Acidic Conditions (pH < 4): The oxetane ring is most vulnerable under acidic conditions. The oxygen atom of the oxetane can be protonated, making the ring more susceptible to nucleophilic attack. Furthermore, the tertiary alcohol can be protonated and eliminated as water to form a tertiary carbocation, which can lead to ring-opening or rearrangement.

-

Neutral Conditions (pH 6-8): The compound is expected to be relatively stable at neutral pH.

-

Basic Conditions (pH > 9): The oxetane ring is generally stable under basic conditions.[11] Ring-opening under basic conditions typically requires strong nucleophiles and/or high temperatures.

Thermal Stability:

Metabolic Stability:

Studies on 3-aryloxetanes have shown that many are unreactive towards glutathione in the presence of human liver microsomes, indicating good metabolic stability.[6] A potential metabolic pathway for oxetanes is ring-opening catalyzed by microsomal epoxide hydrolase (mEH).[3][6] The presence of the 4-bromophenyl group may also direct metabolism towards aromatic hydroxylation by cytochrome P450 enzymes.

Protocol for Assessing pH Stability

Objective: To determine the half-life (t½) of this compound at various pH values.

Materials:

-

This compound

-

Buffer solutions (pH 2, 4, 7.4, 9)

-

Acetonitrile (ACN) or other suitable organic solvent

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Incubator or water bath

Procedure:

-

Prepare stock solutions of this compound in ACN.

-

In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10 µM).

-

Incubate the vials at a constant temperature (e.g., 37 °C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Quench any reaction by adding an equal volume of ACN.

-

Analyze the samples by HPLC to determine the concentration of the remaining parent compound.

-

Plot the natural logarithm of the concentration versus time for each pH.

-

The half-life can be calculated from the slope of the linear regression (slope = -k, t½ = 0.693/k).

| pH | Expected Stability |

| 2 | Low |

| 4 | Moderate |

| 7.4 | High |

| 9 | High |

Table 2: Predicted pH stability profile of this compound.

Reactivity of the Oxetane Ring: Ring-Opening Reactions

The ring strain of the oxetane in this compound makes it susceptible to ring-opening reactions, which can be strategically employed in synthetic transformations.

Acid-Catalyzed Ring Opening

Under acidic conditions, two primary pathways for ring-opening can be envisioned:

-

Protonation of the Oxetane Oxygen: This activates the ring towards nucleophilic attack. The regioselectivity of the attack will depend on the nucleophile and the stability of the resulting carbocation-like transition state. Attack at the more substituted carbon (C3) would be electronically favored due to the stabilizing effect of the aryl group, but sterically hindered.

-

Formation of a Tertiary Carbocation: Protonation of the tertiary alcohol followed by loss of water generates a tertiary carbocation at C3. This highly reactive intermediate can be trapped by nucleophiles or undergo rearrangement.

Caption: Acid-catalyzed ring-opening pathways.

Nucleophilic Ring Opening

Strong nucleophiles can open the oxetane ring, typically attacking the less sterically hindered carbon atoms (C2 or C4). This reaction is generally slower than for epoxides and may require harsher conditions. The regioselectivity is primarily controlled by sterics.[13]

Reductive Ring Opening

Reducing agents such as lithium aluminum hydride (LAH) can open the oxetane ring, although this often requires elevated temperatures. The reaction proceeds via nucleophilic attack of a hydride ion.

Conclusion

This compound serves as a multifaceted building block in which the inherent properties of the oxetane ring are modulated by its substituents. Its 3,3-disubstituted nature provides a foundation of stability, yet the presence of the tertiary alcohol introduces a reactive handle and a potential point of lability under acidic conditions. A thorough understanding of this balance between stability and reactivity is paramount for the successful incorporation of this and similar oxetane scaffolds into drug discovery programs. This guide has provided a framework for the synthesis, stability assessment, and reactivity profile of this compound, offering both theoretical underpinnings and practical experimental guidance for the medicinal chemist.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H9BrO2 | CID 58382379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. (3-(4-bromophenyl)oxetan-3-yl)methanol(1188264-15-4) 1H NMR [m.chemicalbook.com]

- 8. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1093878-32-0|this compound|BLD Pharm [bldpharm.com]

- 11. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 12. researchgate.net [researchgate.net]

- 13. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]

Whitepaper: The Strategic Role of Oxetanes as Carboxylic Acid Bioisosteres in Modern Medicinal Chemistry

Abstract

The carboxylic acid moiety, while a cornerstone in molecular recognition for numerous biological targets, often introduces significant liabilities in drug candidates, including poor metabolic stability, low cell permeability, and high clearance. Bioisosteric replacement is a critical strategy to mitigate these issues while preserving target affinity. This technical guide provides an in-depth analysis of the oxetane ring, particularly oxetan-3-ol and related structures, as a versatile and effective bioisostere for carboxylic acids. We will explore the fundamental physicochemical principles, strategic advantages, and synthetic considerations that underpin the use of oxetanes to enhance drug-like properties. This paper synthesizes data from seminal studies and provides practical, field-proven insights for researchers, chemists, and drug development professionals aiming to leverage this unique four-membered heterocycle in their discovery programs.

The Challenge: Overcoming the Carboxylic Acid Liability

Carboxylic acids are ubiquitous in biologically active molecules, prized for their ability to form strong hydrogen bonds and salt-bridge interactions with basic residues like arginine and lysine in protein active sites. However, their inherent acidity (typically pKa 4-5) means they are predominantly ionized at physiological pH. This high polarity, while beneficial for aqueous solubility, frequently leads to a cascade of undesirable pharmacokinetic properties:

-

Poor Membrane Permeability: The negative charge severely hinders passive diffusion across cell membranes, limiting oral bioavailability and access to intracellular targets.

-

Rapid Hepatic Clearance: Ionized acids are often substrates for active transport mechanisms in the liver and kidneys, leading to rapid elimination.

-

Metabolic Instability: Carboxylic acids are susceptible to Phase II conjugation reactions, primarily glucuronidation, which facilitates rapid excretion.

-

Off-Target Effects: The acidic nature can lead to non-specific binding or inhibition of unintended targets.

The goal of a bioisosteric replacement is to retain the crucial hydrogen-bonding interactions of the carboxylic acid while engineering a more favorable overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

The Oxetane Solution: A Non-Classical Bioisostere

The oxetane ring has emerged as a powerful tool in medicinal chemistry.[1][2] Initially explored as a polar and metabolically robust surrogate for gem-dimethyl and carbonyl groups, its utility as a carboxylic acid mimic, particularly in the form of oxetan-3-ol, is now well-established.[3][4]

The core principle is that the oxygen atom of the oxetane ring and the hydroxyl group of an oxetan-3-ol can replicate the hydrogen bond acceptor and donor capabilities of a carboxylic acid, respectively, without the associated acidity.[5][6]

Caption: Bioisosteric replacement of a carboxylic acid with an oxetan-3-ol motif.

Impact on Physicochemical Properties

The strategic replacement of a carboxylic acid with an oxetane moiety induces profound changes in a molecule's physicochemical profile.[4] These changes are the primary drivers for improvements in drug-like properties.

-

Acidity (pKa): The most significant change is the removal of the acidic proton. Oxetan-3-ol is not acidic, eliminating the liabilities associated with a persistent negative charge at physiological pH.

-

Lipophilicity (LogD): By neutralizing the charge, the lipophilicity of the molecule typically increases. This is a critical advantage for improving membrane permeability. While the parent oxetane is polar, the removal of the carboxylate's charge results in a less polar overall molecule at pH 7.4.[7]

-

Solubility: The incorporation of the polar oxetane ring can lead to a significant improvement in aqueous solubility compared to carbocyclic analogues like gem-dimethyl groups.[4][8] This allows chemists to increase steric bulk and three-dimensionality without the typical penalty of decreased solubility.[9]

-

Metabolic Stability: Oxetanes are generally more resistant to metabolic degradation than many common functionalities.[10] By replacing a metabolically labile group, the oxetane can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life.[3][10]

Caption: Logical flow of property modulation leading to improved pharmacokinetics.

Quantitative Comparison: The Ibuprofen Case Study

A compelling demonstration of these principles is the replacement of the carboxylic acid in the well-known COX inhibitor, ibuprofen, with an oxetan-3-ol group.[5][6] This modification provides a clear, quantitative look at the resulting property changes.

| Property | Ibuprofen (Carboxylic Acid) | Ibuprofen Analogue (Oxetan-3-ol) | Rationale for Improvement |

| Structure |  |  | Bioisosteric replacement retains key structural features. |

| Calculated pKa | ~4.5 | Non-acidic | Eliminates negative charge at physiological pH. |

| Calculated LogP | 3.97 | 3.60 | The oxetane is inherently polar, slightly reducing LogP. |

| LogD at pH 7.4 | 1.5 | 3.60 | In the absence of ionization, LogD equals LogP, showing a significant increase in effective lipophilicity. |

| Biological Activity | COX Inhibitor | Maintained COX inhibitory activity in vitro[6] | Demonstrates successful mimicry of the key binding interactions. |

Data synthesized from literature reports.[5][6]

Synthesis of Oxetane-Based Bioisosteres

The successful application of oxetanes in drug discovery hinges on the availability of robust and scalable synthetic methods. The inherent ring strain of the four-membered ring presents a challenge, but several reliable strategies have been developed.[9]

Key Synthetic Strategies

-

Williamson Etherification: This is a classical and widely used method involving the intramolecular cyclization of a 1,3-diol derivative. The key is the selective activation of one hydroxyl group (e.g., as a tosylate or mesylate) to serve as a leaving group for nucleophilic attack by the other hydroxyl.[3][9]

-

Paternò–Büchi Reaction: A [2+2] photocycloaddition between a carbonyl compound (e.g., an aldehyde or ketone) and an alkene to form the oxetane ring directly. Recent advances using visible light have made this method more accessible.[3]

-

From Oxetan-3-one: Commercially available oxetan-3-one is a versatile building block. Nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) provides direct access to 3-substituted-oxetan-3-ols.[11]

Caption: General workflow for oxetane synthesis via Williamson etherification.

Experimental Protocol: Synthesis of 3-Aryl-3-hydroxymethyloxetane

This protocol details a representative synthesis based on the Williamson etherification approach, a foundational method for accessing key oxetane intermediates.

Objective: To synthesize a 3-substituted oxetane from a 1,3-diol precursor.

Materials:

-

2-Aryl-propane-1,3-diol

-

Tosyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Monotosylation of the Diol: a. Dissolve 2-aryl-propane-1,3-diol (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath. b. Add anhydrous pyridine (1.1 eq) to the solution. c. Add a solution of tosyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C. d. Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC until the starting material is consumed. e. Quench the reaction by adding cold water. Separate the organic layer. f. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude monotosylate. Purify by flash chromatography if necessary.

-

Intramolecular Cyclization: a. CAUTION: Handle NaH with extreme care in an inert atmosphere. b. To a flame-dried flask under an argon atmosphere, add anhydrous THF. c. Add NaH (1.5 eq) portion-wise at 0 °C. d. Add a solution of the purified monotosylate (1.0 eq) in anhydrous THF dropwise to the NaH suspension. e. Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 12-18 hours, monitoring by TLC. f. Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl. g. Extract the mixture with ethyl acetate (3x). h. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. i. Purify the crude product by flash column chromatography on silica gel to afford the pure 3-aryl-3-hydroxymethyloxetane.

Protocol: In Vitro Metabolic Stability Assay

To validate the hypothesis that an oxetane bioisostere enhances metabolic stability, a standard in vitro assay using liver microsomes is essential.

Objective: To determine the intrinsic clearance (CLint) of a parent carboxylic acid and its oxetane bioisostere.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Test compounds (parent acid and oxetane analogue, 10 mM stock in DMSO)

-

Control compound with known clearance (e.g., Verapamil)

-

Acetonitrile with internal standard (for protein precipitation and LC-MS/MS analysis)

Step-by-Step Methodology:

-

Preparation of Incubation Mixture: a. In a 96-well plate, prepare the main incubation mixture (without NADPH) by combining potassium phosphate buffer and HLM (final protein concentration 0.5 mg/mL). b. Add the test compound to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.1%). c. Pre-incubate the plate at 37 °C for 10 minutes to allow the compound to equilibrate with the microsomes.

-

Initiation of Metabolic Reaction: a. Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well. b. Immediately collect the first time point (T=0) by transferring an aliquot to a new plate containing ice-cold acetonitrile with an internal standard. This stops the reaction and precipitates proteins.

-

Time Course Sampling: a. Incubate the reaction plate at 37 °C with shaking. b. At subsequent time points (e.g., 5, 15, 30, and 60 minutes), transfer aliquots to the quenching plate containing acetonitrile.

-

Sample Processing and Analysis: a. Once all time points are collected, seal the quenching plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein. b. Transfer the supernatant to a new plate for analysis by LC-MS/MS. c. Quantify the remaining parent compound at each time point relative to the internal standard.

-

Data Analysis: a. Plot the natural log of the percentage of compound remaining versus time. b. The slope of the line from the linear regression is the elimination rate constant (k). c. Calculate the in vitro half-life (t½) as 0.693 / k. d. Calculate intrinsic clearance (CLint in µL/min/mg protein) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL). e. Compare the CLint values of the parent carboxylic acid and the oxetane bioisostere. A lower CLint indicates greater metabolic stability.[10]

Challenges and Future Directions

While highly effective, oxetanes are not a universal solution. Their stability can be context-dependent; for example, 3,3-disubstituted oxetanes are generally more stable than other substitution patterns.[2] Ring-opening can occur under harsh acidic conditions or in the presence of certain nucleophiles, which must be considered during synthesis and formulation.[12]

The future of oxetane chemistry in drug discovery is bright. The development of new synthetic methodologies to access more diverse and complex oxetane scaffolds will further expand their utility.[13] As our understanding of the subtle interplay between the oxetane's structure and its effect on ADME properties grows, we can expect to see this valuable motif incorporated into an increasing number of clinical candidates, solving long-standing challenges in drug design.

Conclusion

The oxetane ring, particularly as an oxetan-3-ol, serves as an exceptionally valuable non-classical bioisostere for the carboxylic acid functional group. By mimicking essential hydrogen-bonding interactions while fundamentally altering acidity, lipophilicity, and metabolic stability, it provides medicinal chemists with a powerful strategy to transform compounds with problematic pharmacokinetic profiles into viable drug candidates. The combination of its favorable physicochemical impact and the growing accessibility through robust synthetic routes ensures that the oxetane will remain a key component in the molecular toolbox for modern drug discovery.

References

- 1. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]

An In-depth Technical Guide to Natural Products Containing the Oxetane Moiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, represents a fascinating and synthetically challenging structural motif found in a diverse array of natural products.[1][2][3] Despite its relative rarity compared to other heterocyclic systems, the presence of an oxetane often imparts significant and unique biological activities to the parent molecule, ranging from potent anticancer to neurotrophic effects.[4][5][6][7] This guide provides a comprehensive technical overview of oxetane-containing natural products, designed for professionals in chemical research and drug development. We will explore the structural diversity of these compounds, delve into the elegant biosynthetic pathways nature employs to construct this strained ring, and survey the key chemical strategies developed for their total synthesis. Furthermore, we will examine the biological mechanisms of action of prominent examples and provide a detailed experimental protocol for the isolation and characterization of these unique metabolites.

Introduction: The Significance of the Oxetane Ring

An oxetane is a saturated four-membered heterocycle containing one oxygen atom.[2][3] Its structure is characterized by significant ring strain, estimated at approximately 25.5 kcal/mol, which is comparable to that of an epoxide (27.3 kcal/mol) and substantially higher than that of a tetrahydrofuran (5.6 kcal/mol).[1][2][3] This inherent strain, coupled with the polarity imparted by the ether oxygen, makes the oxetane ring a unique pharmacophore.

In medicinal chemistry, the oxetane moiety has gained considerable attention as a versatile bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][4][8][9] Replacing a gem-dimethyl group with an oxetane can dramatically improve aqueous solubility and metabolic stability while maintaining a similar molecular volume.[3][10] The oxygen atom acts as a strong hydrogen bond acceptor, influencing molecular conformation and interactions with biological targets.[1][11] These properties make natural products containing this moiety compelling starting points for drug discovery programs.

Structural Diversity of Oxetane-Containing Natural Products

Oxetane-containing natural products are found across various biological sources, including terrestrial plants, marine organisms, and microorganisms.[6][12] They exhibit a wide range of complex and fascinating molecular architectures. A few prominent examples are highlighted below.

| Compound | Natural Source | Primary Biological Activity | Reference |

| Paclitaxel (Taxol®) | Bark of the Pacific yew tree (Taxus brevifolia) | Anticancer (microtubule stabilizer) | [4] |

| Merrilactone A | Fruit of Illicium merrillianum | Neurotrophic (promotes neurite outgrowth) | [13][14] |

| Dictyoxetane | Brown alga (Dictyota dichotoma) | Diterpenoid with a unique fused ring system | [15][16][17] |

| Oxetanocin A | Bacterium Bacillus megaterium | Antiviral, Antitumor | [3] |

| Oxetin | Streptomyces sp. | Amino acid antimetabolite | [18] |

Paclitaxel , arguably the most famous oxetane-containing natural product, features a complex diterpenoid core.[4] Its oxetane ring is crucial for its potent anticancer activity, which stems from its ability to bind to and stabilize microtubules, thereby arresting cell division.[4][11]

Merrilactone A is a sesquiterpene lactone with a highly caged and oxygenated pentacyclic structure.[13][14] Isolated from the plant Illicium merrillianum, it has demonstrated significant neurotrophic activity, promoting the growth of neurons in culture and suggesting potential therapeutic applications in neurodegenerative diseases.[13]

Dictyoxetane is a marine-derived diterpenoid characterized by a unique 2,7-dioxatricyclo[4.2.1.0³,⁸]nonane core.[15] Its complex, fused ring system, which includes the oxetane, has made it a challenging and attractive target for total synthesis.

Biosynthesis of the Oxetane Ring

The natural formation of a strained four-membered ring is a remarkable enzymatic feat. The biosynthetic pathway of the oxetane ring in paclitaxel has been a subject of intense investigation and provides a fascinating case study.

Recent breakthroughs have revealed that the formation of the oxetane ring in paclitaxel is catalyzed by a bifunctional cytochrome P450 enzyme, CYP725A4.[19] This enzyme performs two successive oxidation events. The currently accepted mechanism involves the epoxidation of the 4(20)-exocyclic double bond of a taxane precursor, followed by an enzyme-mediated intramolecular rearrangement of the resulting epoxide to form the fused oxetane ring.[20][21][22] The precise sequence and substrate specificity have been debated, with different studies suggesting slightly different precursors and enzymatic players, highlighting the complexity of natural product biosynthetic networks.[20]

Caption: Biosynthesis of the oxetane ring in Paclitaxel.

Key Strategies in Chemical Synthesis

The total synthesis of oxetane-containing natural products presents a significant challenge due to the difficulty of constructing the strained four-membered ring. Chemists have developed several powerful strategies to address this.[1][2][3]

Key Synthetic Approaches to the Oxetane Ring:

-

Intramolecular Williamson Ether Synthesis: This is one of the most common methods, involving the cyclization of a 1,3-halohydrin or a related substrate with a base. The kinetics, however, can be slow for forming a four-membered ring, often requiring highly reactive leaving groups.[4][11]

-

Paternò–Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl group and an alkene. This method directly forms the oxetane ring in a single step and has been employed in various synthetic campaigns.[2][3]

-

Epoxide Ring Expansion: The reaction of an epoxide with sulfur or selenium ylides can lead to the formation of an oxetane. This strategy leverages the strain of the three-membered ring to drive the formation of the four-membered ring.[11]

-

Cyclization of 1,3-Diols: Acid-catalyzed or metal-mediated cyclization of 1,3-diols provides another direct route to the oxetane core.

The choice of strategy is highly dependent on the specific target molecule, the desired stereochemistry, and the functional groups already present in the synthetic intermediates.

Caption: Common strategies for the chemical synthesis of oxetanes.

Isolation and Structural Elucidation: An Experimental Protocol

The isolation of natural products from their source requires a systematic approach involving extraction, fractionation, and purification. The following is a generalized protocol representative of the methods used to isolate compounds like merrilactone A from plant material.

Protocol: Isolation of Merrilactone A from Illicium merrillianum

Objective: To isolate and purify merrilactone A from the dried pericarps of Illicium merrillianum. This protocol is adapted from methodologies described in the literature.[14]

Materials:

-

Dried, powdered pericarps of I. merrillianum

-

Methanol (MeOH), analytical grade

-

Ethyl acetate (EtOAc), analytical grade

-

n-Hexane, analytical grade

-

Silica gel for column chromatography (e.g., 70-230 mesh)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Acetonitrile (ACN) and Water (H₂O), HPLC grade

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR spectrometer, Mass spectrometer

Methodology:

-

Extraction: a. Macerate 1 kg of the powdered plant material in 5 L of methanol at room temperature for 72 hours. b. Filter the mixture and collect the filtrate. Repeat the extraction process two more times with fresh methanol. c. Combine the methanol filtrates and concentrate under reduced pressure using a rotary evaporator to yield a crude methanol extract.

-

Solvent Partitioning (Fractionation): a. Suspend the crude extract in a mixture of water and methanol (9:1 v/v) and perform a liquid-liquid extraction sequentially with n-hexane and then ethyl acetate. b. The n-hexane fraction will contain non-polar compounds. The ethyl acetate fraction is expected to contain the moderately polar sesquiterpenes, including merrilactone A. c. Concentrate the ethyl acetate fraction in vacuo to yield a dried EtOAc sub-extract.

-

Silica Gel Column Chromatography: a. Pre-pack a glass column with silica gel slurried in n-hexane. b. Adsorb the EtOAc sub-extract onto a small amount of silica gel and load it onto the top of the column. c. Elute the column with a step gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate (e.g., Hexane:EtOAc 9:1, 8:2, 7:3, etc., up to 100% EtOAc). d. Collect fractions (e.g., 50 mL each) and monitor their composition by TLC, visualizing spots under UV light and/or with a staining agent (e.g., vanillin-sulfuric acid). e. Combine fractions that show a similar TLC profile, particularly those containing a compound with an Rf value corresponding to merrilactone A.

-

Purification by HPLC: a. Further purify the enriched fractions from the previous step using reverse-phase HPLC. b. Use a C18 column with an isocratic or gradient elution system of acetonitrile and water. The exact conditions (e.g., 40% ACN in H₂O) must be optimized based on analytical runs. c. Monitor the eluent with a UV detector. Collect the peak corresponding to merrilactone A. d. Evaporate the solvent from the collected peak to yield the pure compound.

-

Structural Elucidation: a. Confirm the identity and purity of the isolated compound using spectroscopic methods. b. Mass Spectrometry (MS): Determine the molecular weight and elemental formula. c. Nuclear Magnetic Resonance (NMR): Perform ¹H, ¹³C, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry, comparing the data with published values for merrilactone A.[14]

Future Perspectives

The field of oxetane-containing natural products continues to evolve. The discovery of new compounds from unexplored ecological niches, such as marine microorganisms, remains a promising frontier. Advances in genome mining and synthetic biology may soon allow for the heterologous expression and manipulation of biosynthetic pathways, enabling the production of novel oxetane analogues.[12] Furthermore, the development of more efficient and stereoselective synthetic methods for constructing the oxetane ring will be crucial for creating libraries of these compounds for drug screening and advancing our understanding of their structure-activity relationships.[1][8]

References

- 1. d-nb.info [d-nb.info]

- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxetane-containing metabolites: origin, structures, and biological activities [ouci.dntb.gov.ua]

- 6. Oxetane-containing metabolites: origin, structures, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 12. researchgate.net [researchgate.net]

- 13. Merrilactone A - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of the trans-hydrindane core of dictyoxetane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Studies towards the Synthesis of (+)-Dictyoxetane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 3-(4-Bromophenyl)oxetan-3-ol as a Versatile Building Block in Organic Synthesis

Introduction: The Rising Prominence of Oxetanes in Modern Chemistry

The oxetane motif, a four-membered saturated heterocycle containing an oxygen atom, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry and drug discovery.[1][2][3][4] Initially regarded as a strained and potentially unstable ring system, extensive research has unveiled its remarkable utility. The incorporation of oxetanes into molecular scaffolds can significantly enhance crucial physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][2] These benefits stem from the oxetane's unique combination of polarity, three-dimensionality, and low molecular weight.[2][3] As the pharmaceutical industry increasingly seeks to explore beyond "flat" aromatic systems, the sp³-rich character of oxetanes offers a compelling strategy to improve the "drug-like" qualities of new chemical entities.[1]

Among the diverse array of oxetane-containing building blocks, 3-(4-Bromophenyl)oxetan-3-ol stands out as a particularly versatile and valuable synthon. This molecule uniquely combines three key functional handles:

-

A Tertiary Alcohol: This group can be derivatized, eliminated, or substituted, providing a gateway to a wide range of chemical transformations.

-

An Oxetane Ring: This moiety can be retained to impart favorable physicochemical properties to the final compound or can be strategically opened to generate more complex acyclic structures.

-

A Bromophenyl Group: The bromine atom serves as a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl substituents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in organic synthesis. We will delve into its key applications, provide detailed, field-proven protocols, and explain the underlying principles to empower chemists to harness the full potential of this powerful building block.

Key Applications and Synthetic Strategies

The strategic placement of the hydroxyl, bromophenyl, and oxetane functionalities makes this compound a powerful tool for the synthesis of complex molecules. The primary applications can be broadly categorized into two main areas: derivatization via cross-coupling reactions and transformations involving the oxetane ring and its hydroxyl group.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide is arguably the most powerful feature of this building block, allowing for the construction of carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions.[5] This enables the synthesis of a vast library of compounds with diverse substitution patterns on the phenyl ring.

1.1. Suzuki-Miyaura Coupling